trans-4,4,5,5-Tetramethyl-2-oct-1-enyl-1,3,2-dioxaborolane
Overview
Description
trans-4,4,5,5-Tetramethyl-2-oct-1-enyl-1,3,2-dioxaborolane: is a boronic ester compound with the molecular formula C14H27BO2. It is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-4,4,5,5-Tetramethyl-2-oct-1-enyl-1,3,2-dioxaborolane typically involves the reaction of 1-octen-1-ylboronic acid with pinacol in the presence of a catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of high-purity reagents and stringent control of reaction conditions to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-4,4,5,5-Tetramethyl-2-oct-1-enyl-1,3,2-dioxaborolane can undergo oxidation reactions to form boronic acids.
Reduction: It can be reduced to form the corresponding alcohols.
Substitution: The compound is often used in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Palladium catalysts are commonly used in Suzuki-Miyaura cross-coupling reactions.
Major Products Formed:
Oxidation: Boronic acids.
Reduction: Alcohols.
Substitution: Various substituted aromatic and aliphatic compounds.
Scientific Research Applications
Chemistry:
- Used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds .
- Employed in the synthesis of complex organic molecules and pharmaceuticals .
Biology:
Medicine:
Industry:
Mechanism of Action
The mechanism of action of trans-4,4,5,5-Tetramethyl-2-oct-1-enyl-1,3,2-dioxaborolane in Suzuki-Miyaura cross-coupling reactions involves the formation of a palladium-boron complex. This complex undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired carbon-carbon bond .
Comparison with Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Used in similar cross-coupling reactions.
4,4,5,5-Tetramethyl-2-phenylsulfanylmethyl-1,3,2-dioxaborolane: Utilized in the synthesis of aryl and heteroaryl derivatives.
Uniqueness: trans-4,4,5,5-Tetramethyl-2-oct-1-enyl-1,3,2-dioxaborolane is unique due to its specific structure, which allows for efficient formation of carbon-carbon bonds in organic synthesis. Its stability and reactivity make it a valuable reagent in various chemical transformations .
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[(E)-oct-1-enyl]-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27BO2/c1-6-7-8-9-10-11-12-15-16-13(2,3)14(4,5)17-15/h11-12H,6-10H2,1-5H3/b12-11+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQTOSGTXAFJZSJ-VAWYXSNFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/CCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80420707 | |
Record name | trans-4,4,5,5-Tetramethyl-2-oct-1-enyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80420707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83947-55-1 | |
Record name | trans-4,4,5,5-Tetramethyl-2-oct-1-enyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80420707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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